molecular formula C13H7N3O B11991669 5-((2-Furylmethylene)amino)isophthalonitrile CAS No. 303095-02-5

5-((2-Furylmethylene)amino)isophthalonitrile

Katalognummer: B11991669
CAS-Nummer: 303095-02-5
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: WCXXVALIRSYZLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2-Furylmethylene)amino)isophthalonitrile is an organic compound with the molecular formula C13H7N3O It is characterized by the presence of a furylmethylene group attached to an amino group, which is further connected to an isophthalonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Furylmethylene)amino)isophthalonitrile typically involves the condensation reaction between 2-furylmethyleneamine and isophthalonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Furylmethyleneamine+IsophthalonitrileThis compound\text{2-Furylmethyleneamine} + \text{Isophthalonitrile} \rightarrow \text{this compound} 2-Furylmethyleneamine+Isophthalonitrile→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-((2-Furylmethylene)amino)isophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

5-((2-Furylmethylene)amino)isophthalonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 5-((2-Furylmethylene)amino)isophthalonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-((2-Furylmethylene)amino)phthalonitrile
  • 5-((2-Furylmethylene)amino)terephthalonitrile
  • 5-((2-Furylmethylene)amino)benzene-1,3-dicarbonitrile

Uniqueness

5-((2-Furylmethylene)amino)isophthalonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a furylmethylene group with an isophthalonitrile core makes it particularly interesting for various research applications.

Eigenschaften

CAS-Nummer

303095-02-5

Molekularformel

C13H7N3O

Molekulargewicht

221.21 g/mol

IUPAC-Name

5-(furan-2-ylmethylideneamino)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C13H7N3O/c14-7-10-4-11(8-15)6-12(5-10)16-9-13-2-1-3-17-13/h1-6,9H

InChI-Schlüssel

WCXXVALIRSYZLT-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C=NC2=CC(=CC(=C2)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.